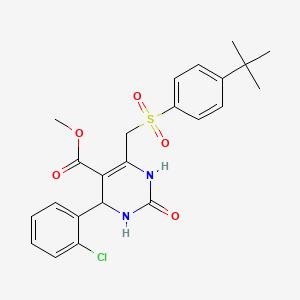

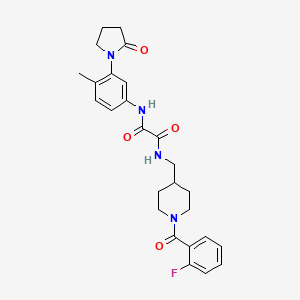

N-butyl-N'-(3-methoxyphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N'-(3-methoxyphenyl)ethanediamide, also known as BMEA, is a compound that has gained significant attention in scientific research due to its unique properties. BMEA is a derivative of N,N'-dialkylated ethylenediamine, which is a common structural motif in many biologically active compounds. BMEA has been shown to have potential applications in various fields, including drug discovery, materials science, and catalysis.

Scientific Research Applications

Chemical Reactions and Synthesis

- N-butyl-N'-(3-methoxyphenyl)ethanediamide is involved in regioselective reactions, such as those with dialkyl acetylenedicarboxylates in the presence of tert-butyl isocyanide, leading to specific succinate products (Yavari, Moradi, Nasiri, & Djahaniani, 2005).

- It's also used in the synthesis of chiral compounds, where its optically active derivatives are created for building carbon frameworks through stereoselective electrophilic attacks (Harmat & Warren, 1990).

Catalyst Design and Applications

- The compound is employed in designing ruthenium(II) catalysts with chiral C2-symmetric phosphinite ligands for effective asymmetric transfer hydrogenation of aromatic ketones (Aydemir, Meriç, Baysal, Gümgüm, Toǧrul, & Turgut, 2010).

Structural and Electronic Studies

- In the field of inorganic chemistry, it has applications in studies exploring the geometric and electronic structures of various metal complexes, providing insights into the electronic transitions and structural characteristics of these complexes (Kanso, Clarke, Kochem, Arora, Philouze, Jarjayes, Storr, & Thomas, 2020).

Synthesis of Metal Complexes

- This compound is instrumental in synthesizing new metal complexes, like those with nickel and cobalt, offering insights into their structural and magnetic properties (SAĞLAM, Dal, Mougang-Soumé, & Hökelek, 2020).

Directed Lithiation Processes

- This compound plays a role in directed lithiation processes, being doubly lithiated on nitrogen and ortho to the directing metalating group, with subsequent reactions with electrophiles yielding substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Catalytic Applications

- It's used in the aerobic oxidation of primary alcohols, including methanol, by copper(II)- and zinc(II)-phenoxyl radical catalysts, thus contributing to the understanding of oxidation mechanisms (Chaudhuri, Hess, Müller, Hildenbrand, Bill, Weyhermüller, & Wieghardt, 1999).

Properties

IUPAC Name |

N-butyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-8-14-12(16)13(17)15-10-6-5-7-11(9-10)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMBSDYEJAWARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2464668.png)